Ecdysterone 2,3
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Overview
Description
Ecdysterone 2,3, also known as 20-hydroxyecdysone, is a naturally occurring ecdysteroid hormone found in arthropods and certain plants. It plays a crucial role in the molting and metamorphosis of insects and crustaceans. In plants, ecdysteroids serve as protective agents against herbivorous insects. This compound has garnered significant attention due to its potential pharmacological benefits, including anabolic, adaptogenic, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ecdysterone 2,3 can be synthesized through various chemical transformations. One common method involves the acid-catalyzed condensation of 20-hydroxyecdysone with appropriate aldehydes and ketones to form 2,3-mono- and 2,3:20,22-bis-dioxolane derivatives . Another approach includes the interaction of 20-hydroxyecdysone with ethyl chloroformate to produce 2,3-O-di-(ethyl carbonate)-20,22-O-carbonate-20-hydroxyecdysone .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of ecdysteroids from plant sources such as Serratula coronata and Leuzea carthamoides. The extraction process includes multiple steps of solvent extraction, concentration, and purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Ecdysterone 2,3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups such as halides or esters
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like para-bromobenzoyl isothiocyanate for thiocarbamate derivatives.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of thiocarbamate or ester derivatives.
Scientific Research Applications
Ecdysterone 2,3 has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with enhanced biological activity.
Biology: Studied for its role in insect development and plant defense mechanisms.
Medicine: Investigated for its anabolic effects, potential anti-cancer properties, and ability to enhance physical performance
Mechanism of Action
Ecdysterone 2,3 exerts its effects through multiple molecular targets and pathways. It binds to the estrogen receptor beta (ERbeta) in muscle tissues, leading to increased protein synthesis and muscle hypertrophy. Additionally, it has been shown to inhibit glycolysis and respiration in cancer cells, inducing autophagy and enhancing the efficacy of chemotherapeutic agents . The compound’s anabolic effects are mediated by the activation of the Akt pathway, which promotes muscle growth and recovery .
Comparison with Similar Compounds
- Ecdysone
- Turkesterone
- 2-Deoxyecdysone
Properties
IUPAC Name |
14-hydroxy-17-[5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O7/c1-27(2,35)13-12-26-32(9,40-29(5,6)39-26)25-11-15-33(36)20-16-22(34)21-17-23-24(38-28(3,4)37-23)18-30(21,7)19(20)10-14-31(25,33)8/h16,19,21,23-26,35-36H,10-15,17-18H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFMGCVRGSIXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C(=O)C=C4C(C3(CC2O1)C)CCC5(C4(CCC5C6(C(OC(O6)(C)C)CCC(C)(C)O)C)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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